molecular formula C13H9N3OS B3011086 2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile CAS No. 702668-92-6

2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

Cat. No.: B3011086
CAS No.: 702668-92-6
M. Wt: 255.3
InChI Key: JSJJZYVAUBHMLJ-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a propanedinitrile moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile typically involves the reaction of 2-methylbenzaldehyde with thioglycolic acid to form a thiazolidinone intermediate. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like piperidine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
  • 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides

Uniqueness

2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c1-9-4-2-3-5-11(9)16-12(17)8-18-13(16)10(6-14)7-15/h2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJJZYVAUBHMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CSC2=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
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2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
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2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
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2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
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2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
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2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

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